BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE
Overview
Description
BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes a butyl group, a benzamido group, and a methylbenzamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE typically involves the esterification of benzoic acid derivatives with butyl alcohol. One common method is to react benzoic acid with n-butyl alcohol in the presence of a solid acid catalyst. The reaction is carried out under reflux conditions to obtain the ester .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The crude product is often neutralized using a solid alkali and then purified through rectification . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate under acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester functional group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic and hydrophobic sites in proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Isopropyl benzoate
Uniqueness
BUTYL 3-(3-METHYLBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Compared to similar esters, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
butyl 3-[(3-methylbenzoyl)amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-4-11-23-19(22)16-9-6-10-17(13-16)20-18(21)15-8-5-7-14(2)12-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCAQNWYIONJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.